{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Description
{[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a 4-methylphenyl group and at the 3-position with a thioacetic acid moiety. The compound is synthesized via nucleophilic substitution or cyclization reactions involving thiosemicarbazide intermediates, as inferred from analogous syntheses of 1,2,4-triazole derivatives . Its CAS registry number is 66297-64-1, and it is commercially available from multiple suppliers .
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-8-2-4-9(5-3-8)14-7-12-13-11(14)17-6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPABJFZZJANABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN=C2SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496261 | |
| Record name | {[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66297-64-1 | |
| Record name | {[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Thioacetic Acid Moiety: This step involves the reaction of the triazole derivative with a thioacetic acid precursor under suitable conditions, such as the presence of a base or a catalyst.
Attachment of the 4-Methylphenyl Group:
Industrial Production Methods: Industrial production of {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thioacetic acid moiety, potentially leading to the formation of amines or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity :
Research indicates that {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid exhibits significant antifungal properties. It has been evaluated against various fungal strains, showing potential as a therapeutic agent in treating fungal infections. For instance, studies have highlighted its efficacy against Candida species and dermatophytes, which are common pathogens in clinical settings.
Anticancer Properties :
Recent investigations have explored the compound's role in cancer therapy. The triazole moiety is known to interfere with cellular processes and has been linked to apoptosis in cancer cells. Preclinical studies suggest that this compound may enhance the effectiveness of existing chemotherapeutics by acting synergistically to inhibit tumor growth.
Agricultural Applications
Pesticide Development :
The compound has been studied for its potential use as a pesticide. Its ability to disrupt fungal growth makes it a candidate for developing fungicides that can protect crops from fungal diseases. Field trials have indicated that formulations containing {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can reduce the incidence of crop diseases while being less toxic to beneficial insects compared to traditional pesticides.
Materials Science
Corrosion Inhibition :
In materials science, {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been investigated for its corrosion-inhibiting properties. Studies have shown that it can form protective layers on metal surfaces, significantly reducing corrosion rates in acidic environments. This application is particularly relevant for industries dealing with metal components exposed to harsh conditions.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antifungal Efficacy of Triazole Derivatives | Medicinal Chemistry | Demonstrated effective inhibition of Candida species with minimal cytotoxicity. |
| Synergistic Effects of Triazole Compounds in Cancer Treatment | Oncology | Enhanced apoptosis in cancer cell lines when combined with standard chemotherapeutics. |
| Development of Eco-Friendly Fungicides | Agricultural Science | Formulations with {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid showed reduced fungal disease incidence in crops. |
| Corrosion Resistance of Metal Surfaces | Materials Science | Significant reduction in corrosion rates observed in treated metal samples under acidic conditions. |
Mechanism of Action
The mechanism of action of {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the thioacetic acid moiety may participate in redox reactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations :
- Substituent Effects on Melting Points : Bulky aromatic groups (e.g., naphthalene in Lesinurad) or polar groups (e.g., pyridine in 5o) increase melting points due to enhanced intermolecular interactions .
- Synthetic Yields : Allyl and pyridinyl substituents (e.g., 7a) achieve moderate-to-high yields (75–88%), while brominated analogs (e.g., Lesinurad) require specialized purification steps .
Table 2: Reported Bioactivities of Selected Analogs
Key Observations :
Key Observations :
- Purification Challenges : Brominated analogs (e.g., Lesinurad) require rigorous purification due to byproduct formation .
Biological Activity
The compound {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid (CAS 66297-64-1) is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is . The synthesis typically involves the reaction of 4-methylphenyl hydrazine with carbon disulfide followed by acetic acid to yield the desired triazole derivative. This process is characterized by various synthetic routes that enhance yield and purity.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid have demonstrated efficacy against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of Candida species and other pathogenic bacteria, making them potential candidates for antifungal and antibacterial therapies .
Anticancer Activity
Several studies have investigated the anticancer properties of triazole derivatives. The compound has been shown to exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid | MCF-7 | 64.5 | Inhibition of tubulin polymerization |
| Similar Triazole Derivative | A549 | 50.0 | Disruption of microtubule network |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has shown promise as an anti-inflammatory agent. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases where it may help reduce swelling and pain through inhibition of pro-inflammatory cytokines .
Case Studies
- Antifungal Efficacy : A study compared the antifungal activity of various triazole derivatives against Candida albicans and found that compounds structurally related to {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid exhibited superior efficacy compared to standard antifungal agents like ketoconazole .
- Cytotoxicity Assessment : In a cytotoxicity assay using MCF-7 breast cancer cells, {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid was evaluated alongside other triazole derivatives. Results indicated a significant reduction in cell viability at concentrations above 50 µg/mL, supporting its potential as an anticancer therapeutic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
